3-Cyclopropoxycyclobutane-1-carboxylic acid
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Overview
Description
3-Cyclopropoxycyclobutane-1-carboxylic acid is an organic compound that features a cyclopropane ring attached to a cyclobutane ring, with a carboxylic acid functional group
Preparation Methods
The synthesis of 3-Cyclopropoxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which can be prepared from γ-chlorobutyronitrile . The reaction involves heating the nitrile with sodium hydroxide, followed by acidification to yield the carboxylic acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-Cyclopropoxycyclobutane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
Scientific Research Applications
3-Cyclopropoxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane and cyclobutane rings in biological systems.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane and cyclobutane rings contribute to the compound’s stability and reactivity by introducing ring strain, which can affect the compound’s behavior in chemical reactions .
Comparison with Similar Compounds
3-Cyclopropoxycyclobutane-1-carboxylic acid can be compared with other carboxylic acids and cycloalkane derivatives:
Cyclopropanecarboxylic acid: Similar in structure but lacks the cyclobutane ring.
Cyclobutanecarboxylic acid: Similar in structure but lacks the cyclopropane ring.
Cyclopropyl cyanide: A precursor in the synthesis of this compound.
These comparisons highlight the unique combination of cyclopropane and cyclobutane rings in this compound, which contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12O3 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-cyclopropyloxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-8(10)5-3-7(4-5)11-6-1-2-6/h5-7H,1-4H2,(H,9,10) |
InChI Key |
KVQMLESHCXNVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2CC(C2)C(=O)O |
Origin of Product |
United States |
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